

Spectroscopic Profile of 6-(Benzylxy)pyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-(Benzylxy)pyridin-3-amine

Cat. No.: B1269773

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-(Benzylxy)pyridin-3-amine**. Due to the limited availability of public experimental spectra for this specific molecule, the data presented herein is a representative profile constructed from the analysis of structurally similar compounds and established spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the expected spectral characteristics and providing detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-(Benzylxy)pyridin-3-amine**. These values are estimated based on the analysis of substituent effects on the pyridine and benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.85	d	1H	H-2
7.40 - 7.25	m	5H	Phenyl-H
7.05	dd	1H	H-4
6.60	d	1H	H-5
5.30	s	2H	-CH ₂ -
3.80	br s	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
158.0	C-6
142.0	C-3
138.5	C-2
136.5	Phenyl C-1'
128.8	Phenyl C-3'/5'
128.5	Phenyl C-4'
127.8	Phenyl C-2'/6'
122.0	C-4
110.0	C-5
70.5	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3060 - 3030	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring) and C=C/C=N ring stretch
1500 - 1450	Strong	Aromatic C=C ring stretch
1300 - 1200	Strong	C-O-C stretch (aryl ether)
1250 - 1150	Strong	C-N stretch (aromatic amine)
750 - 700	Strong	Monosubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Proposed Fragment
200	80	[M] ⁺
107	40	[M - C ₇ H ₇] ⁺
91	100	[C ₇ H ₇] ⁺ (tropylium ion)
78	30	[C ₆ H ₅ N] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **6-(BenzylOxy)pyridin-3-amine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 4.0 s.
- Spectral Width: 20 ppm (-5 to 15 ppm).
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.

- Spectral Width: 240 ppm (-20 to 220 ppm).
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal ($\delta = 0.00$ ppm for ^1H and ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

- Place a small, solid sample of **6-(BenzylOxy)pyridin-3-amine** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Mode: Transmittance or Absorbance.

Data Processing:

- Perform a background scan with no sample on the ATR crystal.
- Collect the sample spectrum.
- The software will automatically ratio the sample spectrum to the background spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Introduction:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

Acquisition Parameters:

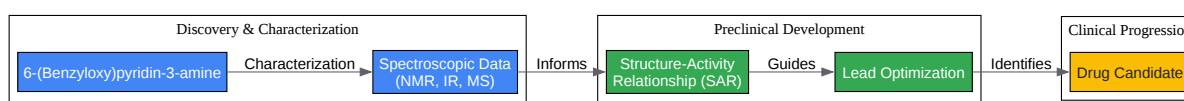
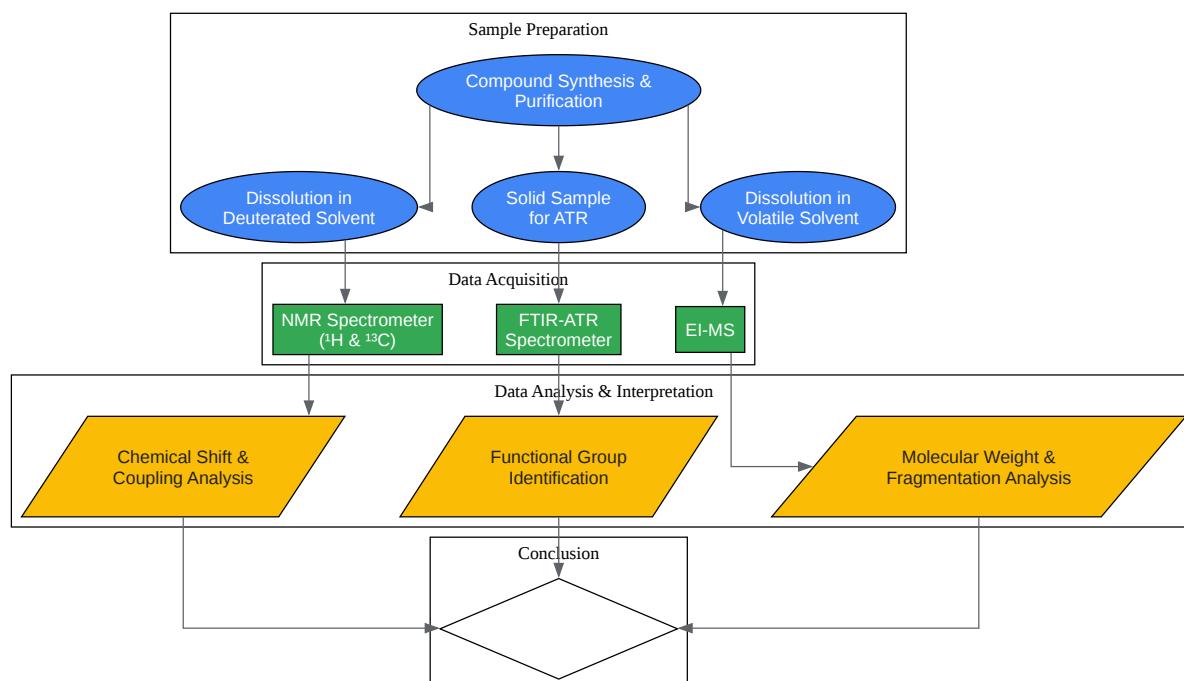
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40 - 400.
- Scan Speed: 1000 amu/s.
- Source Temperature: 230 °C.

Data Processing:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern and identify the major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for utilizing this data in a drug development context.



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